[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Overview
Description
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound that features a unique combination of benzodioxole, oxazole, and tetrahydroisoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by the formation of the oxazole ring, and finally the coupling with tetrahydroisoquinoline.
Benzodioxole Formation: The benzodioxole moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Oxazole Ring Formation: The oxazole ring is often formed via the cyclization of appropriate amino alcohols with carboxylic acids or their derivatives.
Coupling with Tetrahydroisoquinoline: The final step involves the coupling of the oxazole derivative with tetrahydroisoquinoline under conditions that promote the formation of the desired carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various applications.
Mechanism of Action
The mechanism of action of [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Paroxetine: A selective serotonin reuptake inhibitor with a similar benzodioxole moiety.
Benzodioxole Derivatives: Compounds like 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid.
Uniqueness
What sets [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone apart is its combination of structural features that confer unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-21(23-8-7-14-3-1-2-4-15(14)10-23)17-11-26-20(22-17)12-25-16-5-6-18-19(9-16)28-13-27-18/h1-6,9,11H,7-8,10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFUAPUQBROBNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=COC(=N3)COC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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